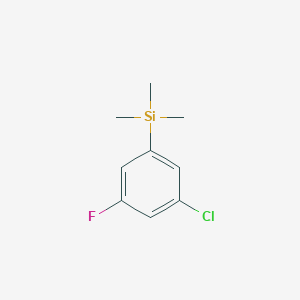

1-(Trimethylsilyl)-3-chloro-5-fluorobenzene

Description

Significance of Aryl Halides in Chemical Transformations

Aryl halides are foundational substrates in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Their utility is most prominently showcased in transition metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of biaryls, pharmaceuticals, and functional materials. Seminal reactions such as the Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig amination reactions all rely on the reactivity of the carbon-halogen bond in aryl halides. ossila.comprepchem.comacs.orgnih.govgoogle.com The presence of a halogen atom on an aromatic ring provides a specific site for oxidative addition to a metal catalyst, initiating the catalytic cycle. The differential reactivity of various halogens (I > Br > Cl > F) allows for selective and sequential functionalization of polyhalogenated aromatic compounds.

Role of Organosilicon Compounds as Synthetic Auxiliaries and Reagents

Organosilicon compounds have carved a significant niche in organic synthesis, serving as protecting groups, synthetic intermediates, and versatile reagents. The trimethylsilyl (B98337) (TMS) group, in particular, is widely employed to temporarily mask reactive functional groups such as alcohols, amines, and alkynes, due to its steric bulk and ease of introduction and removal. In the context of aromatic chemistry, the C-Si bond offers unique reactivity. Aryltrimethylsilanes can undergo ipso-substitution, where the silyl (B83357) group is replaced by an electrophile, providing a powerful tool for regioselective functionalization that complements traditional electrophilic aromatic substitution patterns. nih.gov Furthermore, under specific conditions, the silyl group can be cleaved to regenerate the C-H bond, a process known as desilylation, or participate in certain cross-coupling reactions. nih.govorganic-chemistry.org

Strategic Importance of Multifunctional Aromatic Building Blocks in Complex Molecule Synthesis

The efficiency of a synthetic route is often dictated by the strategic use of building blocks that carry multiple functionalities. hilarispublisher.com Multifunctional aromatic compounds allow for a reduction in the number of synthetic steps, minimize protecting group manipulations, and enable the late-stage introduction of molecular diversity. nih.gov By combining different reactive sites with varying chemical properties within a single molecule, chemists can orchestrate complex transformations with high levels of control and selectivity. This approach is particularly crucial in fields like medicinal chemistry and materials science, where the rapid generation of analogues and structurally complex targets is essential. hilarispublisher.commdpi.com

Contextualizing 1-(Trimethylsilyl)-3-chloro-5-fluorobenzene within Contemporary Synthetic Chemistry

This compound is a prime example of a strategically designed multifunctional building block. It integrates three distinct and synthetically valuable functional groups on a single aromatic ring: a trimethylsilyl group, a chlorine atom, and a fluorine atom. This unique combination offers a hierarchical platform for sequential and site-selective modifications. The trimethylsilyl group can act as a placeholder or a directing group for electrophilic substitution, the chlorine atom serves as a reactive handle for a plethora of cross-coupling reactions, and the fluorine atom can modulate the electronic properties of the ring and influence the biological activity of downstream products. The strategic placement of these groups in a 1,3,5-substitution pattern provides a scaffold for the synthesis of a wide range of complex and valuable molecules.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClFSi/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHRUNOQTYFHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC(=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Trimethylsilyl 3 Chloro 5 Fluorobenzene

Regioselective Introduction of the Trimethylsilyl (B98337) Group

The principal challenge in the synthesis of 1-(trimethylsilyl)-3-chloro-5-fluorobenzene lies in the precise placement of the trimethylsilyl group at the C1 position of the 3-chloro-5-fluorobenzene scaffold. Various synthetic strategies have been developed to achieve this regioselectivity, primarily categorized into metalation-silylation approaches and cross-coupling reactions.

Metalation-Silylation Approaches

Metalation-silylation involves the deprotonation of an aromatic C-H bond or a halogen-metal exchange to form a potent nucleophilic arylmetal species, which is then trapped with a silyl (B83357) electrophile, such as trimethylsilyl chloride. The regioselectivity of this process is a critical consideration.

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. chemicalbook.comnih.gov This strategy relies on the presence of a directing metalation group (DMG) that coordinates with an organolithium base, facilitating deprotonation at an adjacent ortho position. researchgate.netlookchem.com In the context of synthesizing this compound from 1-chloro-3-fluorobenzene (B165101), both the fluorine and chlorine atoms can act as moderate ortho-directing groups. walisongo.ac.id

The relative directing ability of halogens in DoM is generally F > Cl > Br > I. This would suggest that in a competitive scenario on a 1-chloro-3-fluorobenzene substrate, lithiation would preferentially occur ortho to the fluorine atom. However, the position between the two halogen atoms (C2) is sterically hindered and electronically influenced by both substituents. The precise outcome can be sensitive to the specific organolithium reagent, solvent, and temperature used. Achieving selective metalation at the C1 position (to ultimately place the trimethylsilyl group there) via DoM on 1-chloro-3-fluorobenzene is challenging due to the directing effects of the existing halogens. A more predictable approach would involve a precursor with a stronger directing group or a different halogenation pattern.

A more common and predictable route involves the formation of a Grignard reagent from a suitably halogenated precursor. chemicalbook.com For the synthesis of this compound, a logical starting material is 1-bromo-3-chloro-5-fluorobenzene (B1273174). The carbon-bromine bond is significantly more reactive towards magnesium than the carbon-chlorine or carbon-fluorine bonds, allowing for the chemoselective formation of the Grignard reagent at the desired position. walisongo.ac.id

The general reaction scheme involves the reaction of 1-bromo-3-chloro-5-fluorobenzene with magnesium turnings in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to generate (3-chloro-5-fluorophenyl)magnesium bromide. This organometallic intermediate is then quenched with a trimethylsilylating agent, typically trimethylsilyl chloride (TMSCl), to yield the final product.

Table 1: Hypothetical Reaction Parameters for Grignard-based Synthesis

| Parameter | Value |

| Starting Material | 1-Bromo-3-chloro-5-fluorobenzene |

| Reagent | Magnesium Turnings |

| Silylating Agent | Trimethylsilyl chloride |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to reflux |

| Yield | Moderate to High |

Note: This table represents a generalized procedure based on known Grignard reactions. Specific yields and conditions would require experimental validation.

For less reactive aryl halides or to achieve reactions at lower temperatures, highly reactive forms of magnesium, such as Rieke magnesium, can be employed. Rieke magnesium is a fine powder of magnesium with a high surface area, prepared by the reduction of a magnesium salt. This enhanced reactivity allows for the formation of Grignard reagents from aryl chlorides, which are typically unreactive with standard magnesium turnings.

While 1-bromo-3-chloro-5-fluorobenzene is sufficiently reactive for a standard Grignard reaction, the use of Rieke magnesium could potentially offer advantages such as faster reaction times and milder conditions. The entrainment method, which involves the use of a co-solvent system (e.g., THF/hexane) and an entraining agent (e.g., 1,2-dibromoethane) to activate the magnesium surface, could also be a viable approach.

While not directly applicable to the initial Grignard formation for this specific target, hybrid metal systems are often used in subsequent reactions of the formed organometallic species. For instance, the transmetalation of the Grignard reagent with copper salts, such as copper(I) chloride (CuCl), can generate an organocuprate species. These organocuprates can exhibit different reactivity and selectivity profiles compared to the parent Grignard reagent, although for a simple silylation with TMSCl, this additional step is generally not necessary.

Cross-Coupling Reactions for C(aryl)-Si Bond Formation

Transition-metal-catalyzed cross-coupling reactions provide a powerful alternative for the formation of carbon-silicon bonds. nih.gov These reactions typically involve the coupling of an aryl halide with a silicon-containing reagent in the presence of a palladium or other transition metal catalyst.

For the synthesis of this compound, a suitable starting material would again be 1-bromo-3-chloro-5-fluorobenzene. This could be coupled with a silylating agent such as hexamethyldisilane (B74624) (Me3Si-SiMe3) or a silylborane reagent. A variety of palladium catalysts and ligands have been developed for such transformations.

Table 2: Representative Catalytic System for Palladium-Catalyzed Silylation

| Component | Example |

| Aryl Halide | 1-Bromo-3-chloro-5-fluorobenzene |

| Silylating Agent | Hexamethyldisilane |

| Catalyst Precursor | Pd(OAc)2 or Pd2(dba)3 |

| Ligand | A phosphine (B1218219) ligand (e.g., SPhos, XPhos) |

| Base | A fluoride (B91410) source (e.g., KF, CsF) or an alkoxide |

| Solvent | Toluene, Dioxane, or DMF |

Note: The optimal combination of catalyst, ligand, base, and solvent would need to be determined experimentally.

This approach offers the advantage of potentially milder reaction conditions and high functional group tolerance compared to some organometallic methods.

Synthetic Routes to this compound: A Methodological Overview

The synthesis of specifically substituted aromatic compounds is a cornerstone of modern organic chemistry, enabling the construction of molecules with tailored electronic and steric properties for a wide range of applications. The compound this compound represents a valuable building block, incorporating a versatile trimethylsilyl group and two different halogen atoms on a benzene (B151609) ring. The strategic placement of these functional groups allows for selective subsequent transformations. This article explores several key synthetic methodologies that can be employed for the preparation of this trifunctional benzene derivative.

Reactivity and Mechanistic Investigations of 1 Trimethylsilyl 3 Chloro 5 Fluorobenzene

Reactivity of the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group attached to the aromatic ring of 1-(trimethylsilyl)-3-chloro-5-fluorobenzene is a versatile functional group that dictates the compound's reactivity in several key transformations. Its primary role is to act as a precursor for reactive intermediates or as a coupling partner in cross-coupling reactions. The reactivity is centered on the selective cleavage of the carbon-silicon (C-Si) bond, which can be initiated by various reagents, including fluoride (B91410) ions, bases, or transition metal catalysts.

Desilylation Reactions for Aryne Generation

One of the most significant applications of ortho-haloaryl trimethylsilanes is their use as precursors to arynes, which are highly reactive intermediates. The generation of the corresponding 4-chloro-6-fluorobenzyne from this compound involves a desilylation step coupled with the elimination of an adjacent leaving group.

Fluoride ions, sourced from reagents like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (Bu₄NF), are highly effective for initiating the generation of arynes from suitable precursors. The high affinity of fluoride for silicon is the driving force for this process. The mechanism proceeds through the attack of the fluoride ion on the silicon atom of the trimethylsilyl group, forming a pentacoordinate, hypervalent silicon intermediate.

This intermediate is unstable. For aryne generation to occur efficiently via this pathway, a good leaving group, such as a triflate (OTf), is typically required on the adjacent carbon atom. In the case of this compound, the adjacent chloro group is a less effective leaving group compared to a triflate. Consequently, generating the 4-chloro-6-fluorobenzyne intermediate under mild, fluoride-only conditions is challenging and often requires harsher conditions or a different mechanistic pathway than the classic fluoride-induced elimination from an ortho-silylaryl triflate.

Table 1: Common Fluoride Sources for Desilylation

| Reagent Name | Formula | Common Usage |

|---|---|---|

| Cesium Fluoride | CsF | Mild aryne generation from triflate precursors. |

Aryne generation from aryl halides can be achieved using strong, non-nucleophilic bases. In this mechanism, the base abstracts a proton from the aromatic ring. For this compound, a strong base would deprotonate the carbon atom positioned between the chloro and fluoro substituents.

However, the more relevant base-promoted mechanism for this specific substrate involves the cleavage of the C-Si bond. While direct base-promoted protodesilylation (replacement of TMS with hydrogen) can occur with bases like potassium tert-butoxide (tBuOK) or potassium trimethylsilanolate (KOTMS) in wet solvents, this does not lead to aryne formation. For aryne generation, the process would require a base to facilitate the elimination of both the TMS group and the adjacent halide, a pathway that is less common and mechanistically distinct from simple protodesilylation.

Transition Metal-Catalyzed Transformations Involving Si-C(aryl) Cleavage

The C-Si bond in this compound can be activated by transition metal catalysts, enabling its participation in cross-coupling reactions. This approach provides a powerful method for forming new carbon-carbon bonds.

The Hiyama cross-coupling is a palladium-catalyzed reaction between an organosilane and an organic halide to form a new C-C bond. A crucial step in the Hiyama coupling mechanism is the activation of the C-Si bond by a fluoride source, typically TBAF. This activation generates a pentavalent silicate (B1173343) intermediate, which is sufficiently nucleophilic to undergo transmetalation with the palladium(II) center that has already undergone oxidative addition with the organic halide. The catalytic cycle is completed by reductive elimination, which forms the final product and regenerates the palladium(0) catalyst.

While no specific examples detailing the use of this compound as the organosilicon component in a Hiyama coupling are readily available, its structure is analogous to other aryltrimethylsilanes used in such reactions. In a hypothetical Hiyama coupling, it would react with an aryl or vinyl halide in the presence of a palladium catalyst and a fluoride activator to yield a substituted biaryl or styrene (B11656) derivative.

Table 2: Key Steps in a Hypothetical Hiyama Coupling Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The organic halide (R-X) adds to the Pd(0) catalyst, forming a Pd(II) complex. |

| Fluoride Activation | The aryltrimethylsilane reacts with a fluoride source (e.g., TBAF) to form a reactive pentacoordinate siliconate. |

| Transmetalation | The aryl group is transferred from the siliconate to the Pd(II) complex, displacing the halide. |

Transition metal-catalyzed borylation reactions can convert a C-X or C-H bond into a C-B bond. A less common but mechanistically interesting variant is the borylation involving the cleavage of a C-Si bond. This transformation would convert the aryltrimethylsilane into an aryl boronate ester, which is a valuable building block in Suzuki-Miyaura cross-coupling reactions.

This reaction is typically catalyzed by transition metals like palladium or rhodium. The mechanism would involve the oxidative addition of a silyl-borane reagent to the metal center or the cleavage of the C-Si bond by a metal-boryl complex. However, direct borylation of the C-Si bond of this compound has not been prominently documented. A more common reaction for the non-silylated analogue, 1-chloro-3-fluorobenzene (B165101), is the iridium-catalyzed direct C-H borylation, which installs a boryl group at a C-H position rather than by cleaving a C-Si bond. Therefore, while theoretically possible, the catalytic borylation via Si-C cleavage for this specific substrate remains an area for further investigation.

Electrophilic Aromatic Substitution with Silyl (B83357) Migration or Cleavage

Electrophilic aromatic substitution (EAS) on this compound is significantly influenced by the directing effects of its substituents. The chlorine and fluorine atoms are deactivating, electron-withdrawing groups, which direct incoming electrophiles to the ortho and para positions. stackexchange.comchemistrytalk.orgorganicchemistrytutor.comwikipedia.org In this molecule, the positions ortho to both halogens (C2 and C6) and para to one and ortho to the other (C4) are electronically deactivated.

The trimethylsilyl (-SiMe₃) group, however, plays a more complex role. The C-Si bond is polarized towards carbon, and silicon is capable of stabilizing a positive charge in the β-position through hyperconjugation. This makes the carbon atom to which the silyl group is attached, the ipso-carbon, a site of potential electrophilic attack. libretexts.org Such ipso-substitution results in the cleavage of the C-Si bond and replacement of the trimethylsilyl group with the electrophile. libretexts.orgyoutube.com This type of reaction is a common pathway for arylsilanes.

For this compound, there is a competition between electrophilic attack at the halogen-deactivated C2, C4, and C6 positions and ipso-substitution at C1. The outcome of the reaction would depend on the nature of the electrophile and the reaction conditions. Strong electrophiles might favor the kinetically faster ipso-attack, leading to cleavage of the silyl group. Milder conditions might allow for substitution at the less deactivated positions of the ring.

| Position of Attack | Directing Groups' Influence | Predicted Outcome |

| C1 (ipso) | Trimethylsilyl (activating, directing) | Cleavage of the trimethylsilyl group and substitution of the electrophile. |

| C2, C6 | Chlorine (ortho, para-directing, deactivating), Fluorine (ortho, para-directing, deactivating) | Substitution of a hydrogen atom, disfavored due to deactivation by two halogens. |

| C4 | Chlorine (para-directing, deactivating), Fluorine (ortho-directing, deactivating) | Substitution of a hydrogen atom, disfavored due to deactivation by two halogens. |

Reactivity of the Chlorine Atom

The chlorine atom on the aromatic ring of this compound is a potential site for various substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged Meisenheimer complex. pressbooks.publibretexts.org The stability of this intermediate is crucial for the reaction to occur.

The presence of electron-withdrawing groups ortho and/or para to the leaving group is essential for stabilizing the Meisenheimer complex and thus facilitating the SNAr reaction. pressbooks.publibretexts.org In this compound, the fluorine atom is meta to the chlorine atom, and the trimethylsilyl group is also meta. While fluorine is strongly electron-withdrawing, its effect from the meta position is less pronounced than from the ortho or para positions. The trimethylsilyl group's electronic effect in this context is more complex and not strongly electron-withdrawing. Therefore, the ring is not highly activated towards SNAr at the chlorine position.

However, in SNAr reactions involving different halogens, the C-F bond is typically more reactive than the C-Cl bond because the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more susceptible to nucleophilic attack. rsc.orgnih.govuomustansiriyah.edu.iqyoutube.com This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. uomustansiriyah.edu.iq Thus, under forcing SNAr conditions, substitution of the fluorine atom might be competitive with or even favored over the substitution of the chlorine atom, although specific experimental data for this compound is lacking.

The chlorine atom in this compound can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. While aryl chlorides are generally less reactive than aryl bromides or iodides, the use of specialized ligands, such as bulky, electron-rich phosphines, can facilitate the coupling of these less reactive substrates. rsc.orgnih.govacs.org The electron-withdrawing nature of the fluoro substituent may enhance the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst. rsc.org

Negishi Coupling: In a Negishi coupling, an organozinc reagent would be coupled with the aryl chloride. organic-chemistry.orgacs.orgnih.govwikipedia.org This reaction is often effective for substrates that are challenging in other coupling reactions and is known for its high functional group tolerance. wikipedia.org Palladium or nickel catalysts are commonly employed. wikipedia.org

Buchwald-Hartwig Amination: This reaction would form a C-N bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a strong base. researchgate.netrug.nl Modern catalyst systems with specialized ligands are highly effective for the amination of electron-deficient aryl chlorides. researchgate.net

| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand System |

| Suzuki-Miyaura | Boronic acid/ester | Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos |

| Negishi | Organozinc reagent | Pd(OAc)₂ or Ni(acac)₂ with ligands like CPhos, PPh₃ |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP, Xantphos |

The initial and often rate-determining step in these cross-coupling reactions is the oxidative addition of the aryl chloride to a low-valent metal complex, typically palladium(0). chemrxiv.orgresearchgate.netdtu.dkresearchgate.net For this compound, the palladium catalyst would selectively insert into the C-Cl bond over the C-F and C-H bonds. The C-F bond is generally much stronger and less reactive in oxidative addition than the C-Cl bond.

The electronic nature of the aryl chloride influences the rate of oxidative addition. Electron-deficient aryl chlorides, such as the title compound with its fluoro substituent, generally exhibit higher reactivity in this step. researchgate.net This is attributed to the ability of the electron-poor aromatic ring to better accept back-donation from the electron-rich palladium(0) center, stabilizing the pre-reactive complex. researchgate.netdtu.dk

While oxidative addition at the C-Cl bond is the expected pathway in cross-coupling reactions, direct C-H activation is another possible reaction manifold catalyzed by palladium. researchgate.netnih.govacs.orgnih.govacs.org C-H activation typically requires specific directing groups or highly reactive catalyst systems. In the context of this compound, which contains a reactive C-Cl bond, oxidative addition at this site is thermodynamically and kinetically favored over the activation of the C-H bonds on the aromatic ring under typical cross-coupling conditions. nih.gov The energy barrier for C-Cl bond cleavage is significantly lower than that for C-H bond cleavage. nih.gov Therefore, competitive C-H activation is not expected to be a significant pathway in standard cross-coupling reactions of this substrate.

The chlorine atom can be abstracted under radical conditions, for instance, through the action of a radical initiator or UV light in the presence of a suitable reagent. rsc.orgchemguide.co.ukchemguide.uk For example, reaction with chlorine atoms under high temperatures can lead to hydrogen abstraction from the ring to form an aryl radical, which can then react further. rsc.org While radical reactions on aromatic systems are less common than electrophilic or nucleophilic substitutions, specific conditions can promote such pathways. Photodegradation studies of substituted chlorobenzenes have shown that reactions with hydroxyl radicals can occur, proceeding via addition of the radical to the benzene (B151609) ring. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig)

Reactivity of the Fluorine Atom

The fluorine atom on the aromatic ring of this compound is a site of potential reactivity, primarily influenced by the strong carbon-fluorine bond and the electronic effects of the other ring substituents. Its reactivity is explored through several key pathways.

C-F Bond Activation under Lewis Acid Catalysis

The activation of the robust C-F bond can be facilitated by strong Lewis acids. researchgate.net This strategy relies on the interaction between the lone pair electrons of the fluorine atom and a vacant orbital of the Lewis acid (e.g., based on boron, aluminum, or silicon). This interaction polarizes the C-F bond, weakening it and promoting its cleavage to generate a fluoride-Lewis acid adduct and an aryl cation or related reactive species. researchgate.netrsc.org

Main-group Lewis acids, such as aluminum- and boron-based reagents, have been shown to mediate the heterolytic cleavage of C-F bonds. nih.govresearchgate.net For instance, aluminum chloride (AlCl₃) or ethylaluminum dichloride (EtAlCl₂) can promote fluoride abstraction, particularly from activated systems like trifluoromethyl groups. nih.gov The application of this methodology to less activated C(sp²)-F bonds on an aromatic ring is more challenging and often requires harsh conditions or specific substrate features.

Reductive Defluorination Reactions

Reductive defluorination involves the cleavage of a C-F bond through the addition of electrons, typically from a chemical reductant or an electrode. This process is of significant interest for the degradation of persistent organofluorine compounds. nih.gov Methods for reductive defluorination include the use of solvated electrons (e.g., from alkali metals in liquid ammonia), transition-metal hydrides, or photocatalytic systems that generate highly reducing species. nih.govyoutube.com

The reduction of aryl fluorides is thermodynamically challenging due to the high C-F bond dissociation energy. For a molecule like this compound, which lacks strong electron-withdrawing groups, the aromatic ring has a high reduction potential, making it difficult to inject an electron to initiate the defluorination process. While the C-Cl bond is weaker and generally more susceptible to reduction than the C-F bond, selective reductive defluorination would be difficult to achieve. Specialized conditions, such as electrochemical reduction using silyl cations as mediators or photoredox catalysis, might offer pathways for this transformation, but the substrate is not considered highly activated for such reactions. rsc.org

Electrophilic Fluorination Methodologies

While the title of this section suggests a reaction involving the fluorine atom as a reactant in an electrophilic process, this is chemically unlikely. A more relevant electrophilic reaction for this substrate is fluorodesilylation. In this reaction, the trimethylsilyl group activates the carbon to which it is attached (the ipso-position) toward electrophilic substitution. An electrophilic fluorine source, such as Selectfluor®, can then attack this position, displacing the trimethylsilyl group to install a second fluorine atom. nih.gov

The mechanism is analogous to other electrophilic aromatic substitutions on silylarenes. The C-Si bond polarizes toward the carbon, and the silyl group can stabilize the cationic intermediate (the Wheland intermediate) through hyperconjugation (σ-π conjugation). This effect directs electrophiles to the ipso-position. The reaction would proceed as follows:

Attack of the electrophilic fluorine (F⁺) on the carbon atom bonded to the -Si(CH₃)₃ group.

Formation of a resonance-stabilized carbocationic intermediate.

Loss of the trimethylsilyl group, often facilitated by a fluoride ion or another nucleophile in the reaction mixture, to restore aromaticity and yield 1,3-dichloro-5-fluorobenzene.

This reaction is a powerful method for introducing fluorine atoms onto an aromatic ring with high regioselectivity, dictated by the position of the silyl group.

Interplay of Substituent Effects on Aromatic Reactivity

Electronic Effects (Inductive, Resonance) of Trimethylsilyl, Chloro, and Fluoro Groups

The electronic character of each substituent modulates the electron density of the aromatic ring, influencing its susceptibility to both electrophilic and nucleophilic attack.

Chloro Group (-Cl): Similar to fluorine, chlorine exhibits a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). Its electronegativity and resonance contribution are both weaker than fluorine's. It is also an ortho-, para-directing but deactivating group in electrophilic substitution.

The interplay of these groups on the 1,3,5-substituted ring leads to a complex reactivity profile. For nucleophilic attack (SNAr), the cumulative inductive withdrawal from both fluorine and chlorine deactivates the ring somewhat, but the lack of ortho or para positioning relative to each other prevents strong activation. For electrophilic attack, the directing effects of the three groups are additive. The trimethylsilyl group strongly directs to its ortho positions (positions 2 and 6), while the fluoro and chloro groups direct to their respective ortho and para positions. The net result would favor electrophilic substitution at the positions ortho to the activating trimethylsilyl group.

The following table summarizes the Hammett constants, which quantify these electronic effects for meta and para substituents.

| Substituent | Hammett Meta Constant (σm) | Hammett Para Constant (σp) | Dominant Electronic Effect |

|---|---|---|---|

| -F (Fluoro) | +0.34 | +0.06 | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R) |

| -Cl (Chloro) | +0.37 | +0.23 | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R) |

| -Si(CH₃)₃ (Trimethylsilyl) | -0.04 | -0.07 | Weak Inductive Donation (+I), Hyperconjugation |

Steric Hindrance and Regioselectivity in Reactions

The regiochemical outcome of electrophilic aromatic substitution reactions on this compound is governed by a combination of electronic and steric effects imparted by its three distinct substituents. The trimethylsilyl (-Si(CH₃)₃) group is known to be a bulky substituent, exerting significant steric hindrance that can influence the approach of reactants. wikipedia.org In electrophilic aromatic substitution, the trimethylsilyl group typically acts as an ortho, para-director. However, its large size can disfavor substitution at the ortho positions (C2 and C6) adjacent to it.

The chloro (-Cl) and fluoro (-F) substituents are both halogens, which are deactivating yet ortho, para-directing. Their directing effects are a balance between electron-withdrawing inductive effects and electron-donating resonance effects. In the case of this compound, the positions ortho and para to each substituent must be considered to predict the likely sites of electrophilic attack.

A qualitative analysis of the directing effects is presented below:

| Substituent | Position | Directing Effect | Steric Influence |

| -Si(CH₃)₃ | C1 | Ortho, Para-director | High steric hindrance at C2, C6 |

| -Cl | C3 | Ortho, Para-director | Moderate steric hindrance at C2, C4 |

| -F | C5 | Ortho, Para-director | Low steric hindrance at C4, C6 |

Considering the combined influences, the potential sites for electrophilic attack are C2, C4, and C6.

C2: Ortho to the -Si(CH₃)₃ group and ortho to the -Cl group. This position is strongly disfavored due to the significant steric hindrance from the bulky trimethylsilyl group.

C4: Para to the -Si(CH₃)₃ group, ortho to the -Cl group, and ortho to the -F group. This position is electronically activated by all three substituents through resonance (for -Cl and -F) or hyperconjugation (for -Si(CH₃)₃). Steric hindrance at this position is less pronounced than at C2 or C6.

C6: Ortho to the -Si(CH₃)₃ group and ortho to the -F group. Similar to the C2 position, this site is subject to considerable steric hindrance from the trimethylsilyl group, making it a less favorable position for substitution.

Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C4 position . This regioselectivity is a direct consequence of the interplay between the electronic directing effects of the substituents and the steric hindrance imposed by the trimethylsilyl group, which effectively blocks the ortho positions. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for in-depth analysis of the reactivity and reaction mechanisms of molecules like this compound. These methods allow for the elucidation of electronic structure, the exploration of potential reaction pathways, and the rationalization of experimentally observed outcomes.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. For this compound, DFT calculations can be employed to model various reaction pathways, such as electrophilic aromatic substitution. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed.

For instance, in a hypothetical nitration reaction, DFT could be used to compare the activation energies for the formation of the sigma complex (Wheland intermediate) at the C2, C4, and C6 positions. These calculations would likely confirm that the transition state leading to the C4-substituted product has the lowest energy, thus corroborating the qualitative analysis of regioselectivity. DFT studies on related halosubstituted aromatic compounds have demonstrated the utility of this approach in understanding substituent effects on structure and reactivity. kfupm.edu.saresearchgate.net

A crucial aspect of understanding reaction mechanisms is the characterization of transient species like transition states and intermediates. Computational modeling allows for the determination of the geometries and energies of these high-energy species, which are often difficult to observe experimentally. For reactions involving this compound, the structures of the Wheland intermediates for electrophilic attack at each possible position can be optimized.

Frequency calculations on these optimized structures can confirm their nature as either true intermediates (all real frequencies) or transition states (one imaginary frequency). The calculated energies of these species provide quantitative insights into the reaction barriers and the relative stability of different reaction pathways.

Analysis of the electronic structure of this compound can provide valuable predictions about its reactivity. Molecular orbital theory, often in conjunction with DFT, can be used to visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution of the HOMO can indicate the regions of the molecule that are most susceptible to electrophilic attack. For this molecule, the HOMO is expected to have the largest lobes at the C4 position, indicating that this is the most nucleophilic site.

Furthermore, calculated properties such as electrostatic potential maps can visualize the electron distribution, highlighting areas of high and low electron density. This can help in predicting how the molecule will interact with electrophiles and nucleophiles.

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations could be used to study the conformational flexibility of the trimethylsilyl group and its impact on the accessibility of the different reactive sites on the aromatic ring.

In the context of a reaction, MD simulations can be used to explore the solvent effects and the trajectory of an approaching electrophile. This can be particularly useful in understanding how the steric bulk of the trimethylsilyl group dynamically influences the regioselectivity of a reaction. While computationally intensive, such simulations can offer a more complete picture of the reaction dynamics than static models alone. researchgate.net

Applications of 1 Trimethylsilyl 3 Chloro 5 Fluorobenzene in Advanced Organic Synthesis

Precursor for Functionalized Arynes in Annulation Reactions

Upon treatment with a fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF), 1-(trimethylsilyl)-3-chloro-5-fluorobenzene undergoes a smooth elimination reaction to generate the highly reactive aryne, 4-chloro-6-fluorobenzyne. This transient intermediate is not isolated but is trapped in situ by various reaction partners, leading to the formation of diverse and highly functionalized aromatic products. The presence of both a chlorine and a fluorine atom on the benzyne (B1209423) intermediate provides electronic asymmetry and offers potential sites for subsequent cross-coupling reactions.

The 4-chloro-6-fluorobenzyne generated in situ is an excellent dienophile for [4+2] Diels-Alder cycloaddition reactions. It readily reacts with a wide range of dienes to form bicyclic adducts, which can serve as precursors to complex polycyclic aromatic compounds. The reaction proceeds by forming a six-membered ring through a concerted mechanism. nih.gov The resulting cycloadducts retain the chloro and fluoro substituents, providing valuable handles for further synthetic manipulations. For instance, trapping the aryne with cyclic dienes like furan (B31954) and cyclopentadiene (B3395910) leads to the efficient formation of the corresponding bicyclic systems.

Table 1: Representative Diels-Alder Reactions of 4-chloro-6-fluorobenzyne Generated from this compound

| Diene | Reaction Product | Typical Yield (%) |

| Furan | 1-chloro-3-fluoro-5,8-epoxy-5,8-dihydronaphthalene | ~85% |

| Cyclopentadiene | 5-chloro-7-fluoro-1,4-dihydro-1,4-methanonaphthalene | ~90% |

| Anthracene | 5-chloro-7-fluoro-9,10-dihydro-9,10-ethanoanthracene | ~75% |

Beyond the classic Diels-Alder reaction, 4-chloro-6-fluorobenzyne can participate in other modes of cycloaddition. In [2+2] cycloadditions, the aryne reacts with alkenes or allenes to form highly strained benzocyclobutene derivatives. rsc.orgrsc.org These reactions are often promoted photochemically or with transition metal catalysts and provide access to unique four-membered ring systems fused to an aromatic core. nih.gov The selectivity of these reactions can depend on the substitution pattern of the alkene partner. rsc.org

Transition metal-catalyzed [2+2+2] cycloadditions represent a powerful method for constructing polysubstituted benzene (B151609) rings. nih.gov In a typical reaction, the aryne intermediate can be co-cyclotrimerized with two molecules of an alkyne or with a diyne. rsc.orgnih.gov This methodology allows for the rapid assembly of complex aromatic systems from simple, readily available components. For example, the rhodium- or nickel-catalyzed reaction of 4-chloro-6-fluorobenzyne with a 1,6-diyne would yield a functionalized, fused polycyclic system. rsc.orgresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. oregonstate.edu Arynes are excellent partners in MCRs due to their high electrophilicity. thieme-connect.com The 4-chloro-6-fluorobenzyne generated from its trimethylsilyl (B98337) precursor can be trapped by a nucleophile and an electrophile in a three-component coupling. For example, the reaction of the aryne with an amine and carbon dioxide can lead to the formation of functionalized anthranilic acid derivatives. mdpi.com These reactions offer a convergent and flexible route to densely functionalized aromatic compounds that would otherwise require lengthy, stepwise syntheses. researchgate.netresearchgate.net

Building Block for the Synthesis of Complex Fluorinated Aromatic Compounds

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. tcichemicals.com The 3-chloro-5-fluorophenyl scaffold, derived from this compound, is therefore a desirable building block for creating new molecules with tailored properties in medicine, agriculture, and materials science.

The presence of fluorine can enhance metabolic stability, improve binding affinity, and increase the lipophilicity of a drug candidate, thereby improving its bioavailability. tcichemicals.com The 3-chloro-5-fluorophenyl group is a key component in several biologically active molecules. For instance, it serves as a crucial structural element in the synthesis of unnatural phenylalanine derivatives used as building blocks in peptide synthesis. nih.govresearchgate.net It is also found in molecules investigated for their potential as α-glucosidase inhibitors and as intermediates for other complex pharmaceutical agents. mdpi.comsigmaaldrich.com In the agrochemical sector, this halogenated motif is incorporated into molecules designed for pesticidal utility, highlighting its importance in developing new crop protection agents. epo.org

Table 2: Examples of Bioactive Scaffolds Incorporating the 3-Chloro-5-fluorophenyl Moiety

| Compound Class | Biological Target/Application | Role of the 3-Chloro-5-fluorophenyl Group |

| Phenylalanine Derivatives | Peptide synthesis, enzyme inhibitors | Provides steric bulk and specific electronic properties. nih.govresearchgate.net |

| α-Glucosidase Inhibitors | Diabetes treatment | Forms part of the core structure for enzyme recognition. mdpi.com |

| Pyridine Derivatives | Agrochemical intermediates | Key structural component for pesticidal activity. |

| Benzoic Acid Derivatives | Pesticides | Contributes to the overall efficacy and stability of the active ingredient. epo.org |

Fluorinated aromatic compounds are of significant interest in materials science. The incorporation of fluorine atoms into the core of liquid crystal molecules can influence key properties such as dielectric anisotropy, viscosity, and mesophase behavior. researchgate.net The polarity and rigidity of the 3-chloro-5-fluorophenyl unit make it a suitable building block for designing novel liquid crystalline materials with specific electro-optical properties. mdpi.com While direct synthesis from this compound may vary, its utility in creating fluorinated terphenyls and other mesogenic cores is clear.

In polymer science, fluorinated monomers are used to create materials with high thermal stability, chemical resistance, and unique surface properties. Aryl silanes are known precursors for creating specialty polymers. The reactivity of this compound allows for its potential incorporation into polymer backbones through various polymerization techniques, leading to advanced materials with tailored characteristics suitable for high-performance applications.

Stereoselective Synthesis of Fluorinated Derivatives

The strategic incorporation of fluorine atoms into organic molecules can significantly influence their biological properties, making the stereoselective synthesis of such compounds a critical area of research. While direct examples involving this compound in stereoselective reactions are not extensively documented, its structure lends itself to being an important precursor for substrates used in such syntheses. The development of methods for the stereoselective installation of fluorine relies on advanced techniques, including the use of chiral catalysts and auxiliaries. nih.govacs.org

Methods for generating chiral centers at carbon-fluorine (C-F) positions are crucial for medicinal chemistry. nih.gov One approach involves the catalytic asymmetric fluorination of prochiral substrates using transition metal enolates, which can be activated in a chiral environment provided by specialized ligands. acs.org In this context, this compound could be elaborated into more complex molecules, such as β-ketoesters or α-aryl acetic acid derivatives, which are common substrates for these enantioselective fluorination reactions.

Furthermore, the existing fluorine atom on the benzene ring can influence the stereochemical outcome of reactions at other positions. For instance, in the diastereoselective addition of nucleophiles to ketones, the presence and position of a fluorine atom can direct the approach of the incoming group. acs.org The trimethylsilyl (TMS) group also plays a role; studies have shown that changing from a trimethylsilyl cyanide (TMSCN) nucleophile to a bulkier tert-butyldimethylsilyl cyanide (TBDMSCN) can reverse the stereochemistry of the product. acs.org This highlights the potential for the silyl (B83357) group in this compound to be leveraged not just as a protecting or directing group, but also as a tool for stereochemical control in subsequent transformations.

The desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs is another advanced strategy that provides access to enantioenriched fluorinated products. nih.gov Although this compound is not a difluoroalkane, it can serve as a foundational building block for constructing such substrates, which can then undergo stereoselective C-F activation. The silyl and halo groups present on the ring offer synthetic handles that can be manipulated to build the necessary molecular complexity for these sophisticated stereoselective transformations. nih.gov

Regioselective Derivatization at Unsubstituted Positions

The functionalization of the two unsubstituted carbon atoms on the benzene ring of this compound is governed by the directing effects of the existing substituents: the fluoro, chloro, and trimethylsilyl groups. Achieving regioselectivity in these derivatizations is essential for synthesizing precisely structured molecules.

In electrophilic aromatic substitution, the regiochemical outcome is dictated by the electronic and steric properties of the substituents on the aromatic ring. Both fluorine and chlorine are ortho-, para-directing groups due to their ability to donate lone-pair electrons through resonance, which stabilizes the cationic intermediate (the arenium ion). However, they are also deactivating because of their strong inductive electron withdrawal. The trimethylsilyl group is typically considered an activating group and is also ortho-, para-directing, but it is susceptible to ipso-substitution, where the electrophile replaces the silyl group itself.

The positions available for substitution are C2, C4, and C6. The directing effects of the existing groups on these positions are summarized below.

| Position | Directed by Fluorine (at C5) | Directed by Chlorine (at C3) | Directed by Trimethylsilyl (at C1) | Overall Predicted Reactivity |

| C2 | Ortho | Ortho | Ortho | Highly favored due to additive directing effects. |

| C4 | Ortho | Para | Meta | Favored, ortho to F and para to Cl. |

| C6 | Para | Ortho | Ortho | Highly favored due to additive directing effects. |

Given the symmetry of the molecule (C2 and C6 are equivalent), electrophilic attack is strongly directed to the positions ortho to the trimethylsilyl group. The combined ortho-directing influence of the fluorine, chlorine, and silyl groups makes the C2 and C6 positions the most likely sites for functionalization. However, the steric bulk of the trimethylsilyl group might slightly favor substitution at the C4 position, which is para to the chlorine and ortho to the fluorine. The trimethylsilyl group can also serve as a blocking group; it can be strategically placed to occupy a reactive site, forcing substitution to occur at a different position, and then be removed under specific conditions, often using a fluoride source. uwindsor.ca

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization that circumvents the limitations of classical electrophilic aromatic substitution. wikipedia.org This strategy involves the deprotonation of an aromatic C-H bond ortho to a directed metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgbaranlab.org The resulting aryllithium intermediate is then trapped, or "quenched," with an electrophile. wikipedia.org

While halogens like fluorine and chlorine are not considered strong DMGs, the trimethylsilyl group plays a crucial role in metalation strategies. baranlab.orgnih.gov The silicon atom can be used to protect the most acidic proton on the ring. In the case of this compound, the most acidic protons are likely at the C2 and C6 positions, influenced by the inductive effects of the adjacent halogens and the silyl group.

A common strategy involves a metal-halogen exchange or a directed deprotonation at a specific site, followed by an electrophilic quench. The aryllithium species generated from this compound can react with a wide array of electrophiles to introduce new functional groups with high regioselectivity.

| Electrophile Class | Example Electrophile | Resulting Functional Group |

| Carbonyl Compounds | Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Alkyl Halides | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Silyl Halides | Dimethyldichlorosilane ((CH₃)₂SiCl₂) | Silyl (-Si(CH₃)₂Cl) |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |

| Boronic Esters | Isopropyl pinacol (B44631) borate | Boronic ester (-B(pin)) |

This method allows for the precise installation of functional groups at positions that might be inaccessible through other synthetic routes, making it a cornerstone of modern aromatic chemistry.

Ligand Design and Catalysis

While this compound is not itself a ligand, it serves as a valuable precursor for the synthesis of complex organic ligands used in catalysis. The specific arrangement of chloro, fluoro, and silyl functionalities provides multiple reaction sites for elaboration into sophisticated ligand architectures.

The synthesis of transition metal complexes often begins with an organic molecule (a ligand precursor) that can be modified to coordinate with a metal center. mostwiedzy.pl A common method for preparing aryl-metal complexes from silylated aromatics is through fluoride-induced desilylation. researchgate.net In this process, the trimethylsilyl group on this compound can be selectively cleaved using a fluoride source (e.g., CsF or TBAF). This generates a reactive carbanion or facilitates a subsequent reaction, such as a cross-coupling or direct reaction with a metal halide precursor, to form a new carbon-metal bond.

This approach allows for the creation of organometallic complexes where the metal is directly bonded to the substituted phenyl ring. The electron-withdrawing chloro and fluoro groups remain on the phenyl ligand, where they can significantly modulate the electronic properties of the metal center.

| Metal Precursor Example | Potential Reaction Type | Resulting Complex Type |

| RuCl(PPh₃)₂Cp | Desilylation followed by coupling | Ruthenium-Aryl Complex |

| Pd(PPh₃)₄ | Stannylation followed by Stille coupling | Palladium-Aryl Complex |

| CuI | Direct C-H activation/coupling | Copper-Aryl Complex |

| [Ti(OiPr)₃Cl] | Direct metalation | Titanium-Aryl Complex |

The resulting metal complexes, featuring the 3-chloro-5-fluorophenyl ligand, can then be investigated for their catalytic activity.

The properties of a metal-based catalyst are heavily influenced by the ligands coordinated to the metal center. Ligands can affect the catalyst's reactivity, selectivity, and stability. rsc.org By using this compound as a starting material, ligands can be designed with specific electronic characteristics.

The strong electron-withdrawing nature of the fluorine and chlorine atoms on the phenyl ring would make the derived 3-chloro-5-fluorophenyl ligand a strong σ-acceptor. In a transition metal complex, such a ligand would decrease the electron density at the metal center. This electronic modulation can be beneficial in various catalytic cycles. For example, in reductive elimination steps, a more electron-deficient metal center can accelerate the reaction rate.

Derivatives of this compound could be employed in several areas of catalysis:

Cross-Coupling Reactions: Palladium complexes bearing electron-deficient aryl phosphine (B1218219) ligands are used in Suzuki, Heck, and Sonogashira couplings. A ligand derived from this compound could enhance the catalytic efficiency for challenging substrates.

C-H Functionalization: Catalysts for C-H activation often require specific electronic tuning to achieve high reactivity and selectivity. The electronic properties imparted by the dichlorofluorophenyl group could be advantageous in these transformations. rsc.org

Organocatalysis: While less direct, the compound could be elaborated into more complex chiral molecules, such as N-heterocyclic carbene (NHC) precursors. nih.govrsc.org The electronic effects of the halogenated aryl moiety on the NHC could influence its efficacy as an organocatalyst in reactions like the benzoin (B196080) condensation or Stetter reaction.

The versatility of this compound as a precursor allows for the systematic modification of ligand structures, enabling the fine-tuning of catalyst performance for specific applications in advanced organic synthesis.

High-Resolution Mass Spectrometry for Product and Intermediate Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of molecules, enabling the unambiguous identification of reaction products and the characterization of transient intermediates. nih.govresearchgate.net In the context of reactions involving this compound, HRMS provides crucial information on the elemental composition of resulting compounds. nih.gov

The distinct isotopic pattern of silicon and chlorine atoms within the molecule serves as a unique signature in mass spectra. nih.gov The natural abundances of silicon isotopes (²⁸Si, ²⁹Si, ³⁰Si) and chlorine isotopes (³⁵Cl, ³⁷Cl) lead to a characteristic distribution of peaks for the molecular ion and its fragments. This isotopic fine structure is invaluable for confirming the presence of these elements in a given species and for validating structural assignments. nih.gov

For instance, in a hypothetical reaction where the trimethylsilyl group is modified or the aromatic ring undergoes substitution, HRMS can precisely measure the mass of the resulting products. This data allows for the calculation of the elemental formula, confirming the success of the intended transformation and identifying any unexpected side products. The high mass accuracy of HRMS helps to differentiate between isobaric species—molecules that have the same nominal mass but different elemental compositions. nih.gov

Table 1: Isotopic Abundance Data for Key Elements in this compound

| Isotope | Natural Abundance (%) |

| ¹²C | 98.93 |

| ¹³C | 1.07 |

| ¹H | 99.9885 |

| ²H | 0.0115 |

| ²⁸Si | 92.223 |

| ²⁹Si | 4.685 |

| ³⁰Si | 3.092 |

| ³⁵Cl | 75.78 |

| ³⁷Cl | 24.22 |

| ¹⁹F | 100 |

This table presents the natural isotopic abundances of the constituent elements of this compound, which are fundamental for interpreting high-resolution mass spectra.

Multi-Nuclear NMR Spectroscopy for Structural Elucidation and Mechanistic Probing

Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds and for probing reaction mechanisms. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR provides a complete picture of the molecular structure.

¹H NMR: The proton NMR spectrum of this compound will show signals corresponding to the aromatic protons and the protons of the trimethylsilyl group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the chloro, fluoro, and trimethylsilyl substituents.

¹³C NMR: The carbon-13 NMR spectrum provides information about all the carbon atoms in the molecule. chemicalbook.comdocbrown.infochemicalbook.com The carbon attached to the silicon will have a characteristic chemical shift, as will the aromatic carbons, which are influenced by the electronegativity and position of the halogen and silyl substituents.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for observing fluorine-containing compounds. spectrabase.comimperial.ac.uk The ¹⁹F NMR spectrum of this compound will show a single resonance, and its chemical shift provides information about the electronic environment around the fluorine atom.

²⁹Si NMR: Silicon-29 NMR is used to directly probe the silicon nucleus. huji.ac.ilpascal-man.com The chemical shift of the ²⁹Si signal is sensitive to the substituents attached to the silicon atom. researchgate.netspectrabase.com For this compound, the ²⁹Si NMR spectrum would show a single peak characteristic of a trimethylsilyl group attached to an aromatic ring. huji.ac.il A background signal from the glass NMR tube and probe is often observed around -110 ppm. huji.ac.il

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H (Aromatic) | 6.8 - 7.5 | Multiplets |

| ¹H (Si(CH₃)₃) | 0.2 - 0.4 | Singlet |

| ¹³C (Aromatic) | 115 - 165 | Multiple Signals |

| ¹³C (Si(CH₃)₃) | -2 - 2 | Singlet |

| ¹⁹F | -105 to -115 | Singlet or Multiplet |

| ²⁹Si | -5 to 5 | Singlet |

This table provides an estimation of the expected chemical shift ranges for the different nuclei in this compound, based on typical values for similar compounds.

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms in a molecule. researchgate.netyoutube.comscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other in the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.educolumbia.edu This is particularly useful for connecting the trimethylsilyl group to the aromatic ring and for confirming the substitution pattern.

These 2D NMR experiments, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, which is critical for confirming the structure of reaction products and intermediates. researchgate.net

While the aromatic ring of this compound is planar, dynamic NMR (DNMR) studies can be employed to investigate the rotational freedom around the carbon-silicon bond. nih.govfigshare.comcaltech.edu By varying the temperature, it is possible to observe changes in the NMR spectra that can provide information about the energy barriers to rotation.

Furthermore, DNMR can be used to study the kinetics of chemical reactions. By monitoring the changes in the intensities of NMR signals corresponding to reactants and products over time, it is possible to determine reaction rates and activation parameters. This provides valuable mechanistic information about the reaction pathway.

X-ray Crystallography of Key Reaction Intermediates or Complex Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While obtaining suitable crystals of reaction intermediates can be challenging due to their transient nature, the crystallographic analysis of stable derivatives or complexes can offer invaluable insights. ecats-library.jp

For instance, if this compound is used to synthesize a more complex molecule, obtaining a crystal structure of the final product would unequivocally confirm its three-dimensional structure. researchgate.net This information can be used to infer the stereochemical outcome of the reaction and to understand the spatial relationships between different parts of the molecule.

In Situ Spectroscopic Monitoring of Reaction Progress (e.g., IR, Raman)

In situ spectroscopic techniques, such as Infrared (IR) and Raman spectroscopy, allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling. mt.comnih.govresearchgate.netnih.gov

In Situ IR Spectroscopy: By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the IR spectrum of the reaction mixture can be continuously recorded. nih.gov This allows for the tracking of the disappearance of reactant vibrational bands and the appearance of product bands. For reactions involving this compound, specific vibrational modes associated with the C-Si, C-Cl, and C-F bonds can be monitored to follow the reaction progress. rsc.orgrsc.org

In Situ Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for monitoring reactions in aqueous media and for observing non-polar bonds. It can provide information on changes in the aromatic ring vibrations and the trimethylsilyl group during a reaction.

By combining the data from these in situ techniques, a detailed kinetic profile of the reaction can be constructed, providing insights into the reaction mechanism and helping to identify the formation of any transient intermediates. mt.com

Electrochemical Studies (e.g., Cyclic Voltammetry) for Reductive Activation Pathways

The electrochemical behavior of halogenated aromatic compounds is of significant interest in understanding their reactivity and potential for synthetic transformations. Techniques such as cyclic voltammetry provide valuable insights into the electron transfer processes and the stability of the resulting intermediates. In the context of this compound, electrochemical studies are pivotal for elucidating its reductive activation pathways, particularly the cleavage of the carbon-chlorine bond.

While specific cyclic voltammetry data for this compound is not extensively detailed in publicly accessible literature, the reductive behavior can be inferred from the well-established principles of electrochemistry for related aryl halides. The process typically involves the transfer of an electron to the molecule to form a radical anion. This initial electrochemical step is often followed by a chemical step, such as the cleavage of the carbon-halogen bond, in what is known as an ECE (Electron transfer-Chemical step-Electron transfer) mechanism.

The reduction potential of an aryl halide is influenced by the nature and position of the substituents on the aromatic ring. In the case of this compound, the electron-withdrawing fluorine atom is expected to lower the reduction potential, making the compound easier to reduce compared to unsubstituted chlorobenzene. Conversely, the trimethylsilyl group, which can have a net electron-donating or -withdrawing effect depending on the electronic context, will also modulate the reduction potential.

Detailed research into the electrochemical reduction of similar silylated aryl halides would be necessary to provide a more quantitative understanding. Such studies would typically involve varying the solvent, supporting electrolyte, and scan rate in cyclic voltammetry experiments to probe the mechanism of the reductive process. The data obtained would allow for the determination of key parameters such as the peak reduction potential (Ep), the half-wave potential (E1/2), and the transfer coefficient (α), which collectively describe the thermodynamics and kinetics of the electron transfer and subsequent bond cleavage.

Conclusion

1-(Trimethylsilyl)-3-chloro-5-fluorobenzene represents a sophisticated and strategically important building block in modern organic synthesis. Its unique combination of a trimethylsilyl (B98337) group, a chlorine atom, and a fluorine atom on a single aromatic ring provides a powerful platform for a wide range of selective chemical transformations. From serving as a substrate in cornerstone cross-coupling reactions to enabling unique regiochemical outcomes through ipso-substitution, this compound offers chemists a versatile tool for the efficient construction of complex and highly functionalized molecules. As the demand for novel compounds in medicinal chemistry, agrochemicals, and materials science continues to grow, the strategic use of such multifunctional building blocks will undoubtedly play an increasingly critical role in driving innovation.

Future Research Directions and Synthetic Potential

Development of Novel and Sustainable Synthetic Routes

The current synthesis of aryltrimethylsilanes often relies on methods that may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic pathways to 1-(trimethylsilyl)-3-chloro-5-fluorobenzene. A promising avenue is the exploration of catalytic C-H silylation. thieme-connect.com This approach would ideally utilize earth-abundant and environmentally benign transition metals, such as iron, cobalt, or copper, to replace precious metal catalysts like palladium and platinum. rsc.org The direct silylation of 1-chloro-3-fluorobenzene (B165101) would represent a highly atom-economical route, minimizing waste and reducing the number of synthetic steps.

Furthermore, advancements in micellar catalysis, where reactions are conducted in water using 'designer' surfactants, could offer a greener alternative to traditional organic solvents. ucsb.edu Investigating the application of such technologies to the synthesis of this compound could significantly reduce the environmental impact of its production. researchgate.net The table below outlines potential sustainable synthetic strategies.

| Synthetic Strategy | Catalyst Type | Potential Advantages |

| Direct C-H Silylation | Earth-Abundant Metals (Fe, Co, Cu) | Lower cost, reduced toxicity, increased sustainability. rsc.org |

| Micellar Catalysis | Nanoparticle-based | Use of water as a solvent, catalyst recycling, improved reaction rates. ucsb.edu |

| Flow Chemistry | Various | Enhanced safety, scalability, and process control. |

Exploration of Asymmetric Transformations

The planar chirality of substituted aromatic rings is an increasingly important feature in the design of novel ligands and pharmacologically active molecules. Future research should explore the potential for asymmetric transformations of this compound. Given the presence of the trimethylsilyl (B98337) group, this compound is a candidate for catalytic asymmetric desymmetrization reactions. Chiral catalysts could be employed to selectively functionalize one of the enantiotopic positions on the aromatic ring, leading to the synthesis of enantioenriched products.

The development of methods for the enantioselective functionalization of C-H bonds adjacent to the existing substituents would be of particular interest. snnu.edu.cn Success in this area would provide access to a new class of chiral building blocks for organic synthesis. The potential for creating silicon-stereogenic centers through transformations of the trimethylsilyl group also warrants investigation. researchgate.net

Expansion of Applications in Medicinal Chemistry and Materials Science

The unique combination of a chloro, a fluoro, and a trimethylsilyl group on a benzene (B151609) ring suggests a range of potential applications for this compound in both medicinal chemistry and materials science.

In medicinal chemistry, the presence of chlorine and fluorine is known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govlboro.ac.uk The lipophilicity, metabolic stability, and binding interactions of a molecule can be fine-tuned by the introduction of these halogens. jocpr.com The trimethylsilyl group can serve as a versatile handle for further functionalization or as a bioisostere for other chemical groups. nih.gov Future research could involve the incorporation of the 1-(trimethylsilyl)-3-chloro-5-fluorophenyl moiety into new chemical entities to explore its potential as a pharmacophore in various therapeutic areas. The strategic placement of this fragment could lead to the development of novel drug candidates with improved efficacy and safety profiles.

In materials science, organosilicon compounds are precursors to a wide variety of materials with unique properties, including polymers and ceramics. researchgate.netwiley-vch.de The presence of the reactive trimethylsilyl group in this compound makes it a potential monomer for the synthesis of novel organosilicon polymers. mdpi.com The incorporation of the chloro- and fluoro-substituents into the polymer backbone could impart desirable properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. researchgate.netmdpi.com Future work could focus on the polymerization of this compound and the characterization of the resulting materials for applications in areas such as high-performance coatings, advanced composites, and electronic devices.

Design of Highly Efficient Catalytic Systems for its Transformations

The synthetic utility of this compound can be significantly expanded through the development of highly efficient catalytic systems for its transformation. The carbon-silicon bond is a key site for functionalization. Palladium-catalyzed cross-coupling reactions, for instance, could be employed to replace the trimethylsilyl group with a wide range of other functionalities, providing access to a diverse library of substituted 3-chloro-5-fluorobenzene derivatives. rsc.org

Future research should focus on developing catalysts that can selectively activate and functionalize the C-Si bond in the presence of the C-Cl and C-F bonds. thieme-connect.com Moreover, the development of catalytic systems that can selectively activate one of the C-H bonds on the aromatic ring would open up new avenues for the synthesis of more complex molecules. The table below summarizes potential catalytic transformations.

| Transformation | Catalytic System | Potential Products |

| C-Si Bond Cross-Coupling | Palladium-based | Biaryls, substituted benzenes |

| Directed C-H Functionalization | Transition Metals (Rh, Ir) | Regioselectively functionalized derivatives |

| C-Cl Bond Activation | Nickel-based | Diversely substituted fluorobenzenes |

Comprehensive Computational Modeling to Predict Novel Reactivity

Computational chemistry can play a pivotal role in guiding future experimental work on this compound. Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of the molecule and to elucidate the mechanisms of its potential transformations. researchgate.net

Future computational studies could focus on:

Predicting Regioselectivity: Calculating the relative energies of intermediates and transition states for electrophilic aromatic substitution and other reactions to predict the most likely site of functionalization. nih.govacs.org The electronic effects of the trimethylsilyl, chloro, and fluoro substituents can be quantitatively assessed to understand their directing influence. msu.edu

Designing Catalysts: Modeling the interaction of the substrate with various transition metal catalysts to identify promising candidates for selective transformations. This can accelerate the discovery of new catalytic systems for C-Si and C-H bond functionalization.

Exploring Reaction Mechanisms: Elucidating the detailed mechanistic pathways of novel reactions involving this compound to optimize reaction conditions and improve yields. nih.gov

By providing a deeper understanding of the molecule's electronic structure and reactivity, computational modeling can help to prioritize experimental efforts and accelerate the discovery of new applications for this versatile chemical compound.

Q & A

Basic: What are the optimal synthetic routes for 1-(Trimethylsilyl)-3-chloro-5-fluorobenzene?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Silylation : Introduce the trimethylsilyl (TMS) group via Friedel-Crafts alkylation using trimethylsilyl chloride (TMSCl) and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

Halogenation : Chlorination and fluorination can be achieved via electrophilic substitution. Chlorine can be introduced using Cl₂/FeCl₃, while fluorination may require Balz-Schiemann or halogen exchange reactions (e.g., using KF in polar aprotic solvents) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures purity. Monitor progress via TLC and GC-MS .

Basic: How does the trimethylsilyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The TMS group acts as a steric and electronic modulator:

- Steric hindrance : Limits undesired side reactions (e.g., meta-substitution) in Suzuki-Miyaura couplings by blocking adjacent positions .

- Electron donation : The TMS group slightly donates electrons via σ-π conjugation, enhancing stability of intermediates in Buchwald-Hartwig aminations.

- Protection strategy : The TMS group can be selectively removed post-reaction using TBAF (tetrabutylammonium fluoride) to regenerate reactive sites .

Advanced: What spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : The TMS group appears as a singlet at ~0.3 ppm. Coupling between Cl and F substituents may split signals in the aromatic region (6.5–8.0 ppm) .

- ¹⁹F NMR : Fluorine signals are sensitive to substituent effects; expect shifts between -100 to -120 ppm for meta-fluorine .

- ²⁹Si NMR : Confirms TMS presence with a peak near 0–10 ppm .

- IR : C-F stretches (1100–1250 cm⁻¹) and Si-C bonds (750–800 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ at m/z 246.05) and isotopic patterns (Cl: ³⁵Cl/³⁷Cl, F: monoisotopic) .

Advanced: How do computational models predict the electronic effects of substituents in this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:

- Electrostatic potential maps : Highlight electron-deficient regions (due to Cl and F) and electron-rich TMS .

- Frontier molecular orbitals (FMOs) : The LUMO is localized on Cl and F, favoring nucleophilic attacks, while the HOMO resides near the TMS group, influencing radical reactions .

- Solvent effects : PCM (Polarizable Continuum Model) simulations in toluene or DMF predict solubility trends and aggregation behavior .

Advanced: How to address contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies arise from solvent purity or measurement methods. Resolve via: